molecular formula C9H16O5S B13896070 Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate

Cat. No.: B13896070
M. Wt: 236.29 g/mol
InChI Key: GUDFHCUYFPCLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate (CAS RN 102437-03-6) is a cyclohexanecarboxylate derivative characterized by a methylsulfonyloxy (-OSO₂C₆H₄CH₃) substituent at the cis-4 position of the cyclohexane ring. Its molecular formula is C₁₅H₂₀O₅S (MW 312.38 g/mol), and it is synthesized via tosylation of methyl cis-4-hydroxycyclohexanecarboxylate using p-toluenesulfonyl chloride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the sulfonate group’s role as a leaving group.

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 4-methylsulfonyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3

InChI Key

GUDFHCUYFPCLDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.

Scientific Research Applications

Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.

Comparison with Similar Compounds

Methyl 4-hydroxycyclohexanecarboxylate (Cis/Trans Isomers)

  • Structure : The hydroxyl (-OH) group at the 4-position distinguishes this compound (cis and trans isomers, CAS RN MFCD00729087, MFCD20441962/63) from the sulfonate derivative.
  • Reactivity : The hydroxyl group is less reactive than the methylsulfonyloxy group, requiring activation (e.g., via tosylation) for nucleophilic substitutions. This makes the sulfonate derivative more versatile in synthetic applications .
  • Applications : Primarily serves as a precursor for synthesizing sulfonate esters like the target compound.

Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS RN 1363165-99-4)

  • Structure : Features a ketone (oxo) group at the 4-position and a 4-chlorophenyl substituent (MW 266.72 g/mol).
  • Reactivity: The ketone group enables condensation reactions (e.g., Knoevenagel), while the chlorophenyl group introduces steric and electronic effects distinct from the sulfonate’s leaving-group behavior .
  • Applications : Used in materials science and as a building block for heterocyclic compounds.

Methyl cis-4-({[3-(Thiophen-3-yl)benzyl]amino}methyl)cyclohexanecarboxylate (PDB ID 62J)

  • Structure: Contains a thiophene-substituted benzylaminomethyl group (C₂₀H₂₅NO₂S).
  • Reactivity: The thiophene and amino groups enable coordination chemistry and heterocyclic functionalization, contrasting with the sulfonate’s role in substitution reactions .
  • Applications: Potential use in medicinal chemistry due to its nitrogen- and sulfur-containing motifs.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Group Reactivity Profile Primary Applications
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate C₁₅H₂₀O₅S 312.38 Methylsulfonyloxy (-OSO₂Ar) Nucleophilic substitution Organic synthesis intermediate
Methyl cis-4-hydroxycyclohexanecarboxylate C₉H₁₄O₃ 170.21 Hydroxyl (-OH) Requires activation for substitution Precursor for sulfonate esters
Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate C₁₄H₁₅ClO₃ 266.72 Ketone (C=O), Chlorophenyl Condensation, electrophilic addition Materials science, drug design
PDBe ID 62J C₂₀H₂₅NO₂S 367.48 Thiophenyl, Aminomethyl Coordination, heterocyclic synthesis Medicinal chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.